1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole
Overview
Description
1-(2-Chlorobenzoyl)-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a 2-chlorobenzoyl group and two methyl groups at positions 3 and 5 of the pyrazole ring imparts unique chemical and physical properties to this compound. It is used in various scientific research applications due to its reactivity and potential biological activities.
Mechanism of Action
Mode of Action
It’s known that the presence of a benzene ring allows for resonance stabilization of benzylic carbocations, which means that substitution is likely to occur at the benzylic position .
Biochemical Pathways
It’s known that the compound can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
It’s known that the compound can undergo reactions at the benzylic position, which may result in various molecular transformations .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole. Attention should be paid to the potential problem caused by its degradation products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole typically involves the acylation of 3,5-dimethylpyrazole with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,5-dimethylpyrazole+2-chlorobenzoyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvents such as dichloromethane or toluene are commonly used, and the reaction is typically conducted under reflux conditions to facilitate the acylation process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorobenzoyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chlorobenzoyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction Reactions: The carbonyl group in the 2-chlorobenzoyl moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the chlorine atom.
- Oxidation reactions produce pyrazole N-oxides.
- Reduction reactions result in alcohol derivatives of the original compound.
Scientific Research Applications
1-(2-Chlorobenzoyl)-3,5-dimethyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 1-(2-Chlorobenzoyl)-3-methyl-1H-pyrazole
- 1-(2-Chlorobenzoyl)-5-methyl-1H-pyrazole
- 1-(2-Chlorobenzoyl)-1H-pyrazole
Uniqueness: 1-(2-Chlorobenzoyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of two methyl groups at positions 3 and 5, which can influence its reactivity and biological activity. The specific substitution pattern can affect the compound’s interaction with biological targets and its overall stability.
Properties
IUPAC Name |
(2-chlorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-7-9(2)15(14-8)12(16)10-5-3-4-6-11(10)13/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IARJJCVPPPWSAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=CC=C2Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321707 | |
Record name | (2-chlorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101321707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49640718 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
101771-62-4 | |
Record name | (2-chlorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101321707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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